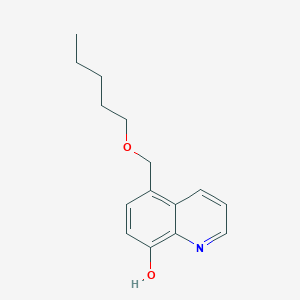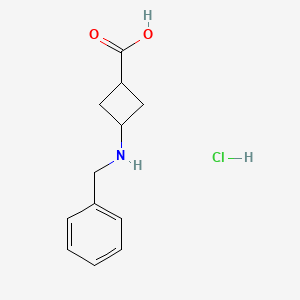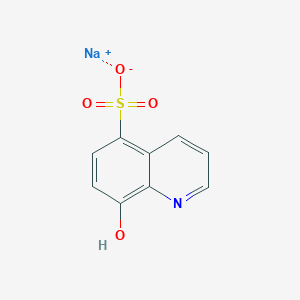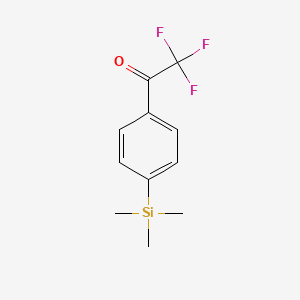
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is a chemical compound with the molecular formula C11H13F3OSi It is known for its unique structural features, which include a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trimethylsilyl)benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to achieve a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. Additionally, the trimethylsilyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the trimethylsilyl group.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group on the phenyl ring.
1-(4-(Trimethylsilyl)phenyl)-2,2,2-trifluoroethanol: A reduced form of the ethanone compound.
Uniqueness
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
174300-23-3 |
|---|---|
Formule moléculaire |
C11H13F3OSi |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-8(5-7-9)10(15)11(12,13)14/h4-7H,1-3H3 |
Clé InChI |
ZVDLVPDOZBPWRL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


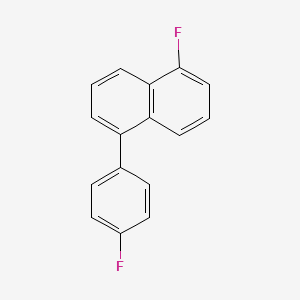


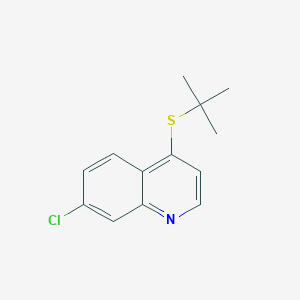
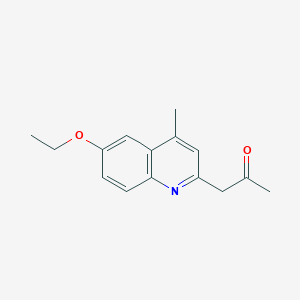


![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
